Cas no 3484-26-2 (N-Acetyl-2-methyl-3,5-dinitroanilin)

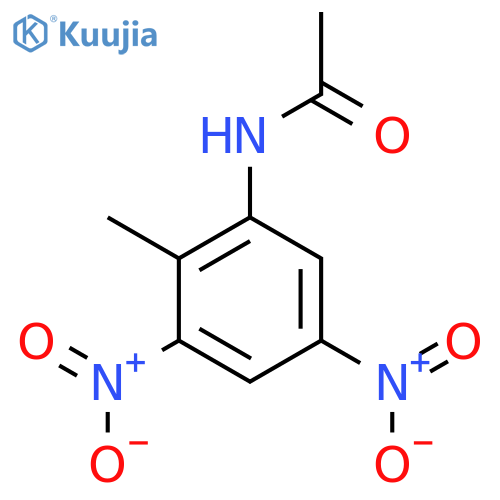

3484-26-2 structure

商品名:N-Acetyl-2-methyl-3,5-dinitroanilin

N-Acetyl-2-methyl-3,5-dinitroanilin 化学的及び物理的性質

名前と識別子

-

- N-(2-methyl-3,5-dinitrophenyl)acetamide

- N-Acetyl-2-methyl-3,5-dinitroanilin

- 2'-Methyl-3',5'-dinitroacetoanilide

-

- インチ: 1S/C9H9N3O5/c1-5-8(10-6(2)13)3-7(11(14)15)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13)

- InChIKey: AAXBMKYEADPDFG-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CC(=CC(=C1C)NC(C)=O)[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 239.05422040g/mol

- どういたいしつりょう: 239.05422040g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 121

N-Acetyl-2-methyl-3,5-dinitroanilin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A459663-1mg |

N-Acetyl-2-methyl-3,5-dinitroanilin |

3484-26-2 | 1mg |

$ 50.00 | 2022-06-08 | ||

| TRC | A459663-2mg |

N-Acetyl-2-methyl-3,5-dinitroanilin |

3484-26-2 | 2mg |

$ 65.00 | 2022-06-08 | ||

| TRC | A459663-10mg |

N-Acetyl-2-methyl-3,5-dinitroanilin |

3484-26-2 | 10mg |

$ 80.00 | 2022-06-08 |

N-Acetyl-2-methyl-3,5-dinitroanilin 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

3484-26-2 (N-Acetyl-2-methyl-3,5-dinitroanilin) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬